1-(4-Bromobenzyl)-4-ethylpiperazine 1-(4-Bromobenzyl)-4-ethylpiperazine
Brand Name: Vulcanchem
CAS No.: 364793-85-1
VCID: VC8109486
InChI: InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
SMILES: CCN1CCN(CC1)CC2=CC=C(C=C2)Br
Molecular Formula: C13H19BrN2
Molecular Weight: 283.21 g/mol

1-(4-Bromobenzyl)-4-ethylpiperazine

CAS No.: 364793-85-1

Cat. No.: VC8109486

Molecular Formula: C13H19BrN2

Molecular Weight: 283.21 g/mol

* For research use only. Not for human or veterinary use.

1-(4-Bromobenzyl)-4-ethylpiperazine - 364793-85-1

Specification

CAS No. 364793-85-1
Molecular Formula C13H19BrN2
Molecular Weight 283.21 g/mol
IUPAC Name 1-[(4-bromophenyl)methyl]-4-ethylpiperazine
Standard InChI InChI=1S/C13H19BrN2/c1-2-15-7-9-16(10-8-15)11-12-3-5-13(14)6-4-12/h3-6H,2,7-11H2,1H3
Standard InChI Key DVDSQDKGMVJNFO-UHFFFAOYSA-N
SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)Br
Canonical SMILES CCN1CCN(CC1)CC2=CC=C(C=C2)Br

Introduction

Overview

1-(4-Bromobenzyl)-4-ethylpiperazine (CAS: 364793-85-1) is a piperazine derivative characterized by a six-membered heterocyclic ring substituted with an ethyl group and a 4-bromobenzyl moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility and potential pharmacological applications. With a molecular formula of C13H19BrN2\text{C}_{13}\text{H}_{19}\text{BrN}_2 and a molecular weight of 283.21 g/mol, it serves as a key intermediate in organic synthesis and drug development .

Structural Characteristics

The molecular structure of 1-(4-Bromobenzyl)-4-ethylpiperazine consists of:

  • Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

  • Ethyl group: Attached to the nitrogen at position 4.

  • 4-Bromobenzyl group: A benzyl substituent with a bromine atom at the para position, linked to the nitrogen at position 1.

This configuration enhances its electrophilic reactivity and potential for interactions with biological targets. The bromine atom contributes to increased lipophilicity, which may improve membrane permeability .

PropertyValueSource
Molecular FormulaC13H19BrN2\text{C}_{13}\text{H}_{19}\text{BrN}_2PubChem
Molecular Weight283.21 g/molVulcanchem
Density1.3 ± 0.1 g/cm³Chemsrc
Boiling Point325.3 ± 27.0 °CChemsrc

Synthesis Methods

Laboratory-Scale Synthesis

1-(4-Bromobenzyl)-4-ethylpiperazine is typically synthesized via nucleophilic substitution reactions. A common route involves:

  • Reaction of 4-bromobenzyl chloride with 4-ethylpiperazine in the presence of a base (e.g., potassium carbonate).

  • Solvent system: Acetonitrile or dichloromethane under reflux conditions.

  • Purification: Column chromatography or recrystallization yields the final product with >85% purity.

Industrial Production

Industrial methods utilize continuous flow reactors to optimize scalability. Key parameters include:

  • Temperature: 150–180°C.

  • Catalyst: Tetra-n-butylammonium tetraphenylborate (0.02–0.15 eq) to enhance regioselectivity .

  • Brominating agents: N-Bromosuccinimide (NBS) or dibromohydantoin .

Applications in Research

Medicinal Chemistry

1-(4-Bromobenzyl)-4-ethylpiperazine serves as a building block for:

  • Antiparasitic agents: Structural analogs show efficacy against chloroquine-resistant malaria .

  • Antidepressants: Piperazine cores are prevalent in SSRIs and SNRIs.

Chemical Synthesis

The compound participates in:

  • Suzuki-Miyaura couplings: The bromine atom enables palladium-catalyzed cross-couplings for complex molecule assembly .

  • Schiff base formation: Reactivity with aldehydes to generate imine derivatives for coordination chemistry.

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